molecular formula C17H17FN2O4S B4091546 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide

Cat. No.: B4091546
M. Wt: 364.4 g/mol
InChI Key: YBFPUUYVGWPKNG-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a hydroxyphenyl group attached to a prolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonylating agent, such as chlorosulfonic acid, under controlled conditions to form the 4-fluorophenyl sulfonyl chloride intermediate.

    Coupling with Prolinamide: The intermediate is then reacted with prolinamide in the presence of a base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and hydroxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenyl sulfone:

    Bis(4-hydroxyphenyl)methane: Contains two hydroxyphenyl groups but differs in the central linking structure.

    Bis(4-fluorophenyl) sulfone: Similar in having fluorophenyl and sulfonyl groups but lacks the prolinamide and hydroxyphenyl groups.

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide is unique due to its combination of fluorophenyl, sulfonyl, hydroxyphenyl, and prolinamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-12-3-9-15(10-4-12)25(23,24)20-11-1-2-16(20)17(22)19-13-5-7-14(21)8-6-13/h3-10,16,21H,1-2,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFPUUYVGWPKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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